

1H NMR and 13C NMR of 5-bromo-3-fluoro-7-azaindole

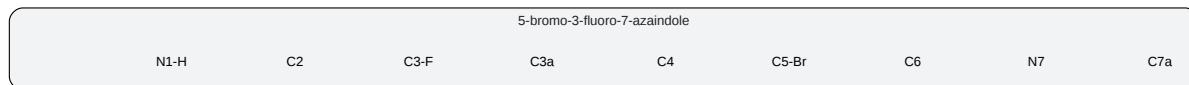
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-3-fluoro-1*H*-pyrrolo[2,3-*b*]pyridine

Cat. No.: B1400287

[Get Quote](#)


An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 5-bromo-3-fluoro-7-azaindole

Abstract

5-bromo-3-fluoro-7-azaindole is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development, serving as a versatile scaffold for synthesizing targeted therapeutic agents.^[1] Despite its importance, a comprehensive, publicly available analysis of its Nuclear Magnetic Resonance (NMR) spectroscopic characteristics is not readily found. This technical guide aims to fill that gap by providing a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 5-bromo-3-fluoro-7-azaindole. By leveraging established principles of NMR spectroscopy and comparative data from analogous structures, this document offers a robust framework for the identification, structural verification, and quality control of this important molecule. We will explore the anticipated chemical shifts, multiplicities, and coupling constants, explain the underlying principles of substituent effects, and propose a self-validating experimental workflow using 2D NMR techniques.

The 7-Azaindole Core: Structure and Electronic Landscape

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a bicyclic heteroaromatic system isosteric to indole, where a carbon atom at position 7 has been replaced by nitrogen. This substitution significantly alters the electronic properties of the ring system, particularly the pyridine moiety, and provides an additional site for hydrogen bonding, which is often crucial for molecular recognition in biological systems.^[2] The standard numbering convention, which will be used throughout this guide, is illustrated below.

[Click to download full resolution via product page](#)

Figure 1: Structure and IUPAC numbering of 5-bromo-3-fluoro-7-azaindole.

The introduction of a bromine atom at C5 and a fluorine atom at C3 creates a unique and complex electronic environment. Understanding the interplay of their respective electronic effects is paramount to accurately interpreting the NMR spectra.

Foundational Principles: Substituent Effects on NMR Spectra

The predicted NMR spectrum of 5-bromo-3-fluoro-7-azaindole is a composite of the parent 7-azaindole scaffold modified by the strong inductive and mesomeric effects of the halogen substituents.

- Fluorine at C3: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. Its most significant impact in NMR is the generation of spin-spin coupling to nearby carbon and proton nuclei. The magnitude of these J-couplings ($nJCF$, $nJHF$) is highly dependent on the number of intervening bonds and their spatial orientation, providing invaluable structural information.^[3] Furthermore, the chemical shift of fluorine itself is highly sensitive to its local electronic environment.^[4]

- Bromine at C5: Bromine also exerts an electron-withdrawing inductive effect, though weaker than fluorine's. It influences the chemical shifts of adjacent protons and carbons (H4, H6, C4, C5, C6). A key consideration is the "heavy atom effect," where the large electron cloud of bromine can influence the shielding of nearby nuclei.[5]
- Nitrogen at N7: The pyridine nitrogen (N7) is sp^2 hybridized and acts as an electron-withdrawing group, deshielding the protons and carbons in the pyridine ring (especially H6 and C6).

Predicted 1H NMR Spectrum Analysis

The 1H NMR spectrum is anticipated to display four distinct signals in the aromatic region, corresponding to the N1-H proton and the three C-H protons at positions 2, 4, and 6. The solvent of choice for data acquisition will significantly influence the chemical shift and appearance of the N1-H proton; DMSO-d₆ is often preferred as it allows for clear observation of exchangeable protons.

Table 1: Predicted 1H NMR Data for 5-bromo-3-fluoro-7-azaindole (in DMSO-d₆)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Predicted Coupling Constant (J , Hz)	Rationale for Prediction
N1-H	~12.0 - 12.5	Broad Singlet (br s)	-	The acidic pyrrole proton is typically observed as a broad signal at a very downfield shift in DMSO-d ₆ . Its position is sensitive to concentration and temperature.
H6	~8.4 - 8.6	Doublet (d)	⁴ JHF ≈ 1-2 Hz	H6 is deshielded by the adjacent electron-withdrawing N7. It is expected to show a small four-bond coupling to the fluorine at C3.
H4	~8.2 - 8.4	Doublet (d)	⁴ JHF ≈ 2-4 Hz	H4 is deshielded by the pyridine ring current and the adjacent C3a-C7a bond. It is expected to exhibit a four-bond coupling to the C3 fluorine.
H2	~8.0 - 8.2	Doublet (d)	³ JHF ≈ 2-3 Hz	The C2 proton is adjacent to the

pyrrole nitrogen (N1) and is expected to show a characteristic three-bond coupling to the fluorine atom at C3.

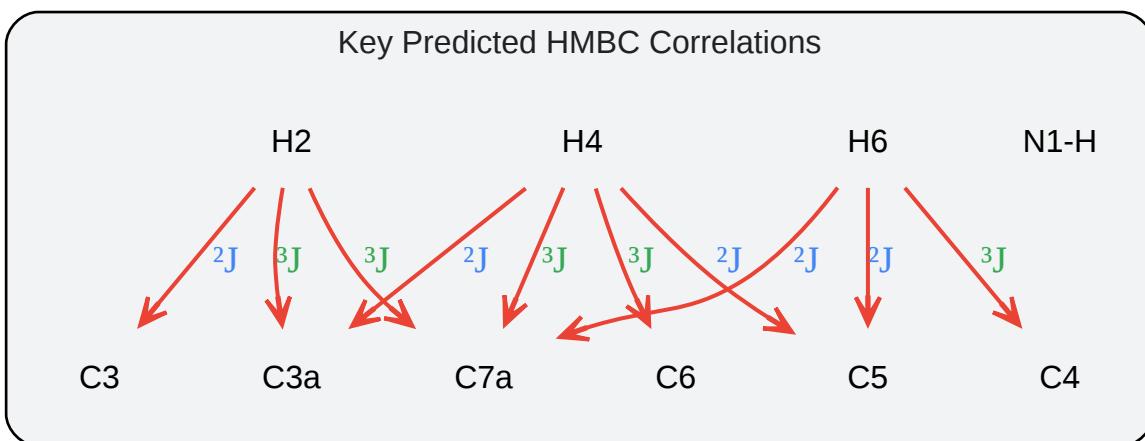
Predicted ^{13}C NMR Spectrum Analysis

The ^{13}C NMR spectrum will be profoundly influenced by the C-F coupling. The carbon atom directly bonded to fluorine (C3) will appear as a doublet with a very large one-bond coupling constant ($^{1}\text{J}_{\text{CF}}$). Other carbons will also exhibit smaller two-, three-, or four-bond couplings, which are critical for unambiguous assignment.

Table 2: Predicted ^{13}C NMR Data for 5-bromo-3-fluoro-7-azaindole (in DMSO-d_6)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity (from ^{19}F)	Predicted Coupling Constant (J , Hz)	Rationale for Prediction
C3	~150 - 155	Doublet (d)	$^1\text{JCF} \approx 240\text{-}260$	Directly attached to fluorine, resulting in a significant downfield shift and a large one-bond C-F coupling.
C7a	~148 - 150	Singlet or small d	$^4\text{JCF} \approx 1\text{-}3$	Quaternary carbon at the ring junction, deshielded by N7.
C6	~145 - 147	Singlet or small d	$^5\text{JCF} \approx 1\text{-}2$	Deshielded due to proximity to the electronegative N7.
C3a	~125 - 128	Doublet (d)	$^2\text{JCF} \approx 10\text{-}15$	Quaternary carbon adjacent to C3, showing a two-bond C-F coupling.
C2	~118 - 122	Doublet (d)	$^2\text{JCF} \approx 15\text{-}25$	The C-F coupling is transmitted across the N1 atom.
C4	~115 - 118	Doublet (d)	$^3\text{JCF} \approx 8\text{-}12$	Shows a three-bond coupling to the fluorine atom.

C5	~100 - 105	Singlet or small d $^4\text{JCF} \approx 1\text{-}3$	Directly attached to bromine, which typically induces an upfield shift compared to an unsubstituted carbon.
----	------------	---	---



A Self-Validating Workflow: 2D NMR for Structural Confirmation

While 1D spectra provide the initial data, a robust and trustworthy assignment requires 2D NMR experiments. This multi-dimensional approach forms a self-validating system where correlations confirm initial hypotheses.

Figure 2: Recommended 2D NMR experimental workflow for structural validation.

- HSQC (Heteronuclear Single Quantum Coherence): This experiment is the cornerstone of assignment, unequivocally linking each proton signal to the carbon it is directly attached to. For this molecule, it would show correlations for H2-C2, H4-C4, and H6-C6.
- HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this molecule as it reveals long-range (^2JCH and ^3JCH) correlations, allowing for the assignment of non-protonated (quaternary) carbons and piecing together the molecular framework. Key expected correlations are shown in Figure 3.

[Click to download full resolution via product page](#)

Figure 3: Diagram of key expected HMBC correlations for assignment confirmation.

Recommended Experimental Protocol

To acquire high-quality, unambiguous data for 5-bromo-3-fluoro-7-azaindole, the following protocol is recommended.

I. Sample Preparation

- Accurately weigh approximately 10-15 mg of the sample.
- Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). The use of DMSO-d₆ is recommended to clearly observe the N-H proton and to ensure good solubility.
- Transfer the solution to a 5 mm NMR tube.

II. Instrument Setup

- Use a spectrometer with a minimum field strength of 400 MHz, equipped with a probe capable of ¹H, ¹³C, and ¹⁹F observation. A cryoprobe is recommended for enhanced sensitivity, especially for ¹³C and 2D experiments.
- Tune and match the probe for all relevant nuclei (¹H, ¹³C, ²H for lock).

- Shim the magnetic field to achieve optimal resolution (line width for the residual solvent peak should be <0.5 Hz).
- Set the sample temperature to 298 K (25 °C).

III. Data Acquisition

- ^1H NMR:
 - Acquire a standard 1D proton spectrum.
 - Spectral Width: ~16 ppm.
 - Number of Scans: 16-32.
 - Relaxation Delay (d1): 2 seconds.
- $^{13}\text{C}\{^1\text{H}\}$ NMR:
 - Acquire a proton-decoupled 1D carbon spectrum.
 - Spectral Width: ~220 ppm.
 - Number of Scans: 1024-2048 (or until adequate signal-to-noise is achieved).
 - Relaxation Delay (d1): 2 seconds.
- 2D HSQC:
 - Use a gradient-selected, sensitivity-enhanced HSQC pulse sequence.
 - Optimize the spectral widths in both F2 (^1H) and F1 (^{13}C) dimensions to cover all relevant signals.
 - Set the ^1JCH coupling constant for polarization transfer to an average of 145 Hz.
- 2D HMBC:
 - Use a gradient-selected HMBC pulse sequence.

- Optimize spectral widths as with the HSQC.
- Set the long-range coupling constant for evolution to 8 Hz to optimize for both ^2JCH and ^3JCH correlations.

Conclusion

The NMR spectral analysis of 5-bromo-3-fluoro-7-azaindole presents a fascinating case study in the interplay of substituent effects on a biologically relevant heterocyclic scaffold. While experimental data is not widely published, a thorough analysis based on foundational principles allows for a highly confident prediction of its ^1H and ^{13}C NMR spectra. The key identifying features are the characteristic C-F and H-F coupling patterns, the downfield shifts induced by the azaindole core, and the specific chemical shift of the bromine-bearing C5 carbon. The application of a systematic 2D NMR workflow, as outlined in this guide, provides a definitive and self-validating method for the complete and unambiguous structural elucidation of this important molecule, empowering researchers in their drug discovery and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 2. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biophysics.org [biophysics.org]
- 4. Effects of fluorine bonding and nonbonding interactions on ^{19}F chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- To cite this document: BenchChem. [1H NMR and 13C NMR of 5-bromo-3-fluoro-7-azaindole]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1400287#1h-nmr-and-13c-nmr-of-5-bromo-3-fluoro-7-azaindole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com